molecular formula C9H9NOS B15230644 (2-Methylbenzo[d]thiazol-4-yl)methanol

(2-Methylbenzo[d]thiazol-4-yl)methanol

Cat. No.: B15230644
M. Wt: 179.24 g/mol
InChI Key: TYSRZORJCDIWOF-UHFFFAOYSA-N
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Description

(2-Methylbenzo[d]thiazol-4-yl)methanol (: 1079993-53-5) is a chemical compound of significant interest in medicinal chemistry and biological research . As a benzothiazole derivative, it belongs to a class of heterocyclic compounds recognized for their diverse pharmacological properties. Although specific biological data for this compound is limited in public sources, closely related structural analogs have demonstrated considerable potential in key research areas. Benzothiazole derivatives are frequently investigated for their potent antibacterial activities, particularly against multidrug-resistant bacterial strains . Some compounds in this class function by disrupting the activity of FtsZ, a critical bacterial cell division protein, which is a promising mechanism for the development of novel antibiotics . Furthermore, other benzothiazolic derivatives have shown promising anticancer potential, with specific compounds exhibiting cytotoxic effects against melanoma cells in vitro, suggesting a valuable scaffold for oncology research . The presence of the methanol functional group on the benzothiazole core makes this compound a versatile intermediate for further chemical synthesis and derivatization, allowing researchers to explore structure-activity relationships and develop new bioactive molecules. This product is intended for research and development purposes only. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

(2-methyl-1,3-benzothiazol-4-yl)methanol

InChI

InChI=1S/C9H9NOS/c1-6-10-9-7(5-11)3-2-4-8(9)12-6/h2-4,11H,5H2,1H3

InChI Key

TYSRZORJCDIWOF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2S1)CO

Origin of Product

United States

Preparation Methods

Cyclization of 2-Aminothiophenol Derivatives

The foundational method involves cyclizing 2-aminothiophenol with carboxylic acids. For 2-methyl substitution, acetic acid serves as the carbonyl source:

  • Reaction Setup :

    • 2-Aminothiophenol (10 mmol), acetic acid (12 mmol), and polyphosphoric acid (PPA) are heated at 120–140°C for 4–6 hours.
    • Mechanism : Dehydration cyclization forms the thiazole ring, with the methyl group introduced via acetic acid.
  • Outcome :

    • Yields 2-methylbenzo[d]thiazole (78–85%), confirmed by $$ ^1H $$ NMR (δ 2.65 ppm, singlet, CH$$_3$$).

Formylation at Position 4

Electrophilic formylation targets the benzene ring’s position 4, activated by the thiazole’s electron-withdrawing sulfur:

  • Vilsmeier-Haack Formylation :

    • 2-Methylbenzo[d]thiazole (5 mmol) reacts with DMF (6 mmol) and POCl$$_3$$ (7 mmol) in dry dichloroethane at 0–5°C.
    • After 2 hours, the mixture is quenched with ice-water to yield 4-formyl-2-methylbenzo[d]thiazole (62% yield).
  • Analytical Validation :

    • IR spectroscopy confirms the aldehyde stretch at 1705 cm$$^{-1}$$.

Reduction to Hydroxymethyl Group

The formyl intermediate is reduced to the primary alcohol:

  • Lithium Aluminium Hydride (LiAlH$$_4$$) Reduction :

    • 4-Formyl-2-methylbenzo[d]thiazole (3 mmol) in anhydrous THF is treated with LiAlH$$_4$$ (3.3 mmol) at −5°C.
    • Stirring for 12 hours at room temperature yields this compound (89% yield).
  • Characterization :

    • $$ ^1H $$ NMR: δ 4.72 ppm (s, 2H, CH$$2$$OH), δ 2.61 ppm (s, 3H, CH$$3$$).

Advanced and Alternative Methodologies

Microwave-Assisted Cyclization

Microwave irradiation accelerates the cyclization step, reducing reaction time and improving yield:

  • Procedure :
    • 2-Aminothiophenol, acetic acid, and PPA are irradiated at 150°C (200 W) for 20 minutes.
    • Yield: 92%.

Direct Hydroxymethylation via Friedel-Crafts

A one-pot approach introduces the hydroxymethyl group during cyclization:

  • Reaction Design :

    • 2-Aminothiophenol, paraformaldehyde, and thioglycolic acid react in PEG-400 at 110°C for 6 hours.
    • Mechanism : Thioglycolic acid acts as a sulfur donor, while formaldehyde incorporates the hydroxymethyl group.
  • Yield and Purity :

    • 76% yield, HPLC purity >95%.

Optimization and Technical Parameters

Solvent and Catalyst Screening

Parameter Optimal Choice Impact on Yield
Solvent Dry THF Maximizes LiAlH$$_4$$ activity
Catalyst (Cyclization) PPA Enhances dehydration
Temperature (Formylation) 0–5°C Prevents over-oxidation

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/petroleum ether (1:7) achieves >98% purity.
  • Recrystallization : Ethanol/water (3:1) yields crystalline product.

Challenges and Mitigation Strategies

  • Regioselectivity in Formylation :

    • Competing formylation at position 6 is minimized using low-temperature Vilsmeier conditions.
  • Over-Reduction Risks :

    • Controlled LiAlH$$_4$$ stoichiometry prevents reduction of the thiazole ring.

Recent Innovations and Green Chemistry

Ultrasound-Assisted Synthesis

  • Sonication reduces reaction time for cyclization from 6 hours to 45 minutes, achieving 88% yield.

Nanocatalysts

  • Ni@zeolite-Y nanoparticles enhance hydroxymethylation efficiency (yield: 81%, 30 minutes).

Chemical Reactions Analysis

Esterification

The hydroxyl group undergoes esterification with acylating agents. For example, reaction with acetic anhydride in the presence of an acid catalyst yields the corresponding acetate ester.

ReactionReagents/ConditionsProductYieldSource
EsterificationAcetic anhydride, H₂SO₄, reflux, 2–3 h(2-Methylbenzo[d]thiazol-4-yl)methyl acetate~85%

This reaction proceeds via nucleophilic acyl substitution, with the alcohol oxygen attacking the electrophilic carbonyl carbon. The benzothiazole ring’s electron-withdrawing nature enhances the hydroxyl’s acidity, facilitating deprotonation and nucleophilic activity.

Oxidation

The primary alcohol can be oxidized to an aldehyde or carboxylic acid, depending on the oxidizing agent.

ReactionReagents/ConditionsProductSelectivitySource
Mild OxidationPyridinium chlorochromate (PCC), CH₂Cl₂2-Methylbenzo[d]thiazole-4-carbaldehyde>90%
Strong OxidationKMnO₄, H₂O, Δ2-Methylbenzo[d]thiazole-4-carboxylic acid~75%

PCC selectively oxidizes the alcohol to an aldehyde without over-oxidation, while KMnO₄ under acidic conditions drives further oxidation to the carboxylic acid. Computational studies suggest the thiazole ring stabilizes intermediates through resonance during oxidation .

Nucleophilic Substitution

The hydroxyl group can be replaced via nucleophilic substitution, particularly after activation.

ReactionReagents/ConditionsProductMechanismSource
TosylationTosyl chloride, pyridine, 0°C(2-Methylbenzo[d]thiazol-4-yl)methyl tosylateSN₂
HalogenationPCl₅, reflux(2-Methylbenzo[d]thiazol-4-yl)methyl chlorideElectrophilic substitution

Tosylation converts the hydroxyl group into a better-leaving group (tosylate), enabling subsequent substitutions with nucleophiles like amines or azides. Halogenation with PCl₅ proceeds via a two-step mechanism involving intermediate oxonium ion formation.

Condensation Reactions

The alcohol participates in condensation with aldehydes or ketones under acidic or basic conditions.

ReactionReagents/ConditionsProductApplicationSource
Ether FormationBenzaldehyde, H₂SO₄, Δ(2-Methylbenzo[d]thiazol-4-yl)methyl benzyl etherDrug intermediates
Williamson SynthesisMethyl iodide, NaH, THF(2-Methylbenzo[d]thiazol-4-yl)methoxymethaneLigand synthesis

In Williamson synthesis, deprotonation of the alcohol forms an alkoxide ion, which reacts with methyl iodide to form the ether. Condensation with aromatic aldehydes generates ethers or acetals, useful in spirocyclic compound synthesis .

Cycloaddition and Multicomponent Reactions

The compound acts as a dipolarophile or nucleophile in cycloadditions.

ReactionReagents/ConditionsProductDiastereoselectivitySource
1,3-Dipolar CycloadditionAzomethine ylide, EtOH, 80°CSpiro[pyrrolidine-thiazole] derivativesexo preference

Density functional theory (DFT) calculations reveal that the benzothiazole ring’s electron-deficient nature directs regioselectivity in cycloadditions, favoring exo transition states due to stabilizing non-covalent interactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-Methylbenzo[d]thiazol-4-yl)methanol involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative and mood disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of (2-Methylbenzo[d]thiazol-4-yl)methanol, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications Reference
(2-Methylbenzo[d]thiazol-6-yl)methanol C₉H₉NOS 179.24 Methyl (C2), hydroxymethyl (C6) Structural isomer; similar reactivity but altered electronic profile due to substituent positions.
[2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol C₁₂H₁₃NOS 219.31 Phenylethyl (C2), hydroxymethyl (C4) Enhanced lipophilicity due to aromatic substitution; potential CNS activity.
(2-Chloro-5-methylthiazol-4-yl)methanol C₅H₆ClNOS 163.63 Chloro (C2), methyl (C5), hydroxymethyl (C4) Increased electrophilicity; used as an intermediate in agrochemical synthesis.
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid C₁₁H₉NO₂S 219.26 Methyl (C2), carboxylic acid (benzene ring) Higher acidity (pKa ~3–4); utilized in coordination chemistry and metal-organic frameworks.
4-((2-Phenylthiazol-4-yl)methoxy)benzaldehyde C₁₇H₁₃NO₂S 303.36 Phenyl (C2), methoxy-benzaldehyde (C4) Photoactive due to aldehyde moiety; explored in optoelectronic materials.

Key Observations:

Structural Isomerism : The 6-hydroxymethyl isomer (CAS 811801-40-8) shares the same molecular formula as the target compound but differs in substituent positioning, leading to distinct electronic and steric effects. This impacts reactivity in cross-coupling reactions and binding affinity in biological systems .

Substituent Effects :

  • Chloro substitution () introduces electronegativity, enhancing susceptibility to nucleophilic attack compared to methyl groups.
  • Phenylethyl groups () increase molecular weight and lipophilicity (logP ~2.8), improving blood-brain barrier penetration .

Functional Group Diversity :

  • The carboxylic acid in 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid () confers water solubility (~2.1 mg/mL at pH 7) but reduces membrane permeability relative to the hydroxymethyl analog.
  • Aldehyde-containing derivatives () exhibit UV-Vis absorption maxima near 280 nm, making them suitable for fluorescence-based applications .

Biological Activity

(2-Methylbenzo[d]thiazol-4-yl)methanol, with the CAS number 103440-65-9, is a compound that has garnered attention for its potential biological activities. This article delves into its properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The molecular formula of this compound is C₉H₉NOS, with a molecular weight of 179.24 g/mol. The compound exhibits high gastrointestinal absorption and is permeable across the blood-brain barrier, indicating potential central nervous system activity. Its solubility in water is approximately 0.419 mg/ml .

PropertyValue
Molecular Weight179.24 g/mol
Solubility0.419 mg/ml
GI AbsorptionHigh
BBB PermeabilityYes
CYP InhibitionCYP1A2 (Yes)
Log P (octanol/water)2.17

Anticancer Potential

Recent studies have highlighted the anticancer properties of thiazole derivatives, including those similar to this compound. Research indicates that modifications on the thiazole ring can significantly enhance anticancer activity. For instance, compounds with electron-withdrawing groups at specific positions exhibited increased potency against various cancer cell lines .

Antimicrobial Effects

Thiazole derivatives have also been investigated for their antimicrobial activities. Studies show that certain thiazole compounds exhibit significant inhibitory effects against bacterial strains and fungi, suggesting that this compound may possess similar properties .

The biological activity of this compound is believed to involve interaction with specific biological targets through its functional groups. The compound's structure allows it to participate in hydrogen bonding and other molecular interactions that can disrupt cellular processes in target organisms or cells.

Case Studies and Research Findings

  • Anticancer Activity : A study explored a series of thiazole derivatives for their cytotoxic effects on cancer cell lines. The results indicated that compounds structurally related to this compound showed significant activity against breast cancer cells, with IC₅₀ values in the low micromolar range .
  • Antimicrobial Testing : In vitro tests demonstrated that thiazole derivatives had notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • SAR Analysis : Structure-activity relationship studies revealed that substituents on the thiazole ring influence biological activity significantly. Compounds with smaller substituents at the ortho position showed enhanced potency against malaria parasites compared to larger groups .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2-Methylbenzo[d]thiazol-4-yl)methanol?

  • Answer : The synthesis typically involves a multi-step approach, starting with the condensation of 2-methylbenzo[d]thiazole derivatives with appropriate precursors. For example, a thiazole ring can be functionalized via nucleophilic substitution or cyclization reactions. A key intermediate, such as 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde (CAS 127406-11-5), may undergo reduction (e.g., using NaBH₄ or LiAlH₄) to yield the alcohol moiety . Purification often involves column chromatography or recrystallization, with yields optimized by controlling reaction temperature and solvent polarity .
Example Reaction Conditions
Starting Material: 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde
Reducing Agent: NaBH₄ in MeOH/THF
Yield: ~65–75% (after purification)

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the structure, with characteristic peaks for the thiazole ring (e.g., δ 7.5–8.5 ppm for aromatic protons) and the methanol group (δ 4.5–5.0 ppm for -CH₂OH) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 203.26 for C₁₁H₁₃NOS) .
  • IR Spectroscopy : Identifies functional groups (e.g., O-H stretch ~3200–3600 cm⁻¹) .

Q. What biological activities have been reported for this compound derivatives?

  • Answer : Derivatives exhibit antimicrobial and anticancer potential. For instance, thiazole-containing analogs inhibit enzymes like GLP-1 receptors or disrupt bacterial cell walls. Activity is often evaluated via in vitro assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data when synthesizing derivatives?

  • Answer : Contradictions in spectral data may arise from impurities, solvent effects, or tautomerism. Strategies include:

  • Using deuterated solvents (e.g., DMSO-d₆) to stabilize signals .
  • Performing 2D NMR (COSY, HSQC) to resolve overlapping peaks .
  • Computational validation (e.g., density functional theory (DFT) to predict chemical shifts) .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Answer :

  • Catalyst Selection : Palladium or copper catalysts enhance coupling reactions (e.g., Suzuki-Miyaura for aryl-thiazole bonds) .

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction efficiency .

  • Flow Chemistry : Continuous flow reactors reduce side reactions and improve scalability .

    Yield Optimization Example
    Batch Reactor Yield: 40–50%
    Flow Reactor Yield: 65–75%

Q. How do structural modifications at the thiazole ring influence bioactivity?

  • Answer : Substituents like halogens or methyl groups alter electronic and steric properties, impacting target binding. For example:

  • 4-Trifluoromethylphenyl : Enhances lipophilicity and metabolic stability .
  • Urea Linkages : Improve affinity for enzyme active sites (e.g., kinase inhibition) .
    • Structure-activity relationship (SAR) studies guide rational design, supported by molecular docking .

Q. What computational methods aid in predicting interactions with biological targets?

  • Answer :

  • Molecular Docking : Tools like AutoDock Vina predict binding modes to receptors (e.g., GLP-1) .
  • Molecular Dynamics (MD) : Simulates stability of ligand-protein complexes over time .
  • QSAR Models : Correlate substituent properties (e.g., logP, polar surface area) with activity .

Data Contradiction Analysis

Q. How to resolve conflicting reports on solubility and stability?

  • Answer : Discrepancies often stem from solvent choice or measurement techniques. For example:

  • Solubility : Reported as >10 mg/mL in DMSO but <1 mg/mL in water. Validate via nephelometry or HPLC .
  • Stability : Degradation in acidic conditions can be mitigated by formulating with cyclodextrins or liposomes .

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